N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridazinones. Common synthetic routes may involve:
Nitration and Reduction: Nitration of a substituted benzene ring followed by reduction to form the corresponding aniline.
Acylation: Acylation of the aniline with an appropriate acyl chloride to form the amide linkage.
Cyclization: Formation of the pyridazinone ring through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions to form amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the aromatic rings. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-7-16(8-5-13)18-10-11-20(26)25(24-18)15(3)21(27)23-19-12-17(22)9-6-14(19)2/h4-12,15H,1-3H3,(H,23,27) |
InChI Key |
MRJDECZIBDBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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